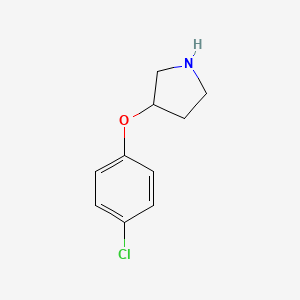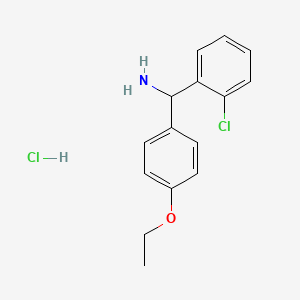
(2-Chlorophenyl)(4-ethoxyphenyl)methanamine hydrochloride
Vue d'ensemble
Description
2-(Chlorophenyl)(4-ethoxyphenyl)methanamine hydrochloride, also known as 2-CEPM, is a novel compound that has been studied for its potential applications in scientific research. It is a derivative of phenethylamine, and its chemical structure consists of a phenyl ring attached to an ethoxy group and a methylamine group. The hydrochloride form of 2-CEPM has a molecular weight of 246.76 g/mol and a melting point of 188-190 °C.
Applications De Recherche Scientifique
Environmental Impact and Toxicity
Chlorophenols, closely related to the chlorophenyl component, have been evaluated for their environmental impact and moderate toxic effects to both mammalian and aquatic life. The toxicity of chlorinated hydrocarbons and related compounds like chlorophenols is well-documented, with studies indicating that these substances can be hazardous due to their persistence and bioaccumulation potential, as well as their ability to act as precursors to more toxic substances such as dioxins in chemical and thermal processes (Krijgsheld & Gen, 1986); (Kimbrough, 1972).
Degradation Mechanisms
Research on the degradation of chlorinated phenols by zero valent iron and bimetal systems highlights potential pathways for mitigating the environmental impact of these compounds. Such studies suggest that advanced degradation techniques could be applied to similar chlorinated organic compounds, potentially including (2-Chlorophenyl)(4-ethoxyphenyl)methanamine hydrochloride, to reduce their persistence and toxicity in the environment (Gunawardana, Singhal, & Swedlund, 2011).
Propriétés
IUPAC Name |
(2-chlorophenyl)-(4-ethoxyphenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO.ClH/c1-2-18-12-9-7-11(8-10-12)15(17)13-5-3-4-6-14(13)16;/h3-10,15H,2,17H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQAULLTUZVWGHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C2=CC=CC=C2Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chlorophenyl)(4-ethoxyphenyl)methanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



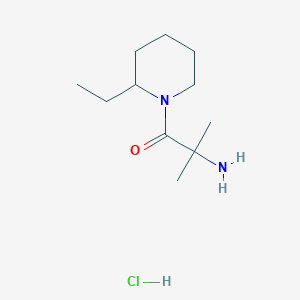
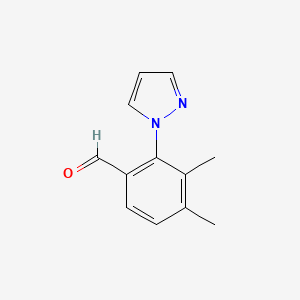
![3-{2-[2-Nitro-4-(trifluoromethyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1452403.png)

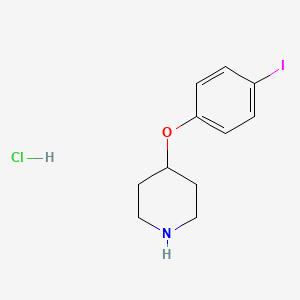
![Methyl 4-[(3-azetidinyloxy)methyl]benzoate](/img/structure/B1452408.png)




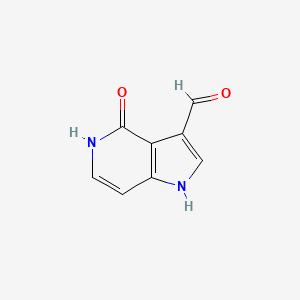
![3-chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1452417.png)

